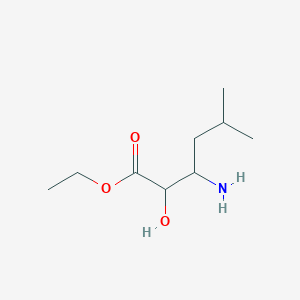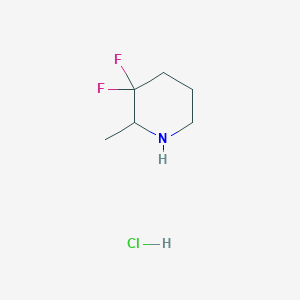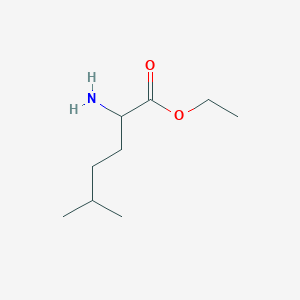
5-(Mercaptomethyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Mercaptomethyl)furan-2-carboxylic acid is an organic compound that belongs to the furan family It features a furan ring substituted with a mercaptomethyl group at the 5-position and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromomethylfuran with thiourea to form 5-(mercaptomethyl)furan, which is then oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide .
Industrial Production Methods
Industrial production of 5-(Mercaptomethyl)furan-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Mercaptomethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furans
Applications De Recherche Scientifique
5-(Mercaptomethyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other materials with unique properties
Mécanisme D'action
The mechanism of action of 5-(Mercaptomethyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The mercaptomethyl group can form disulfide bonds with thiol groups in proteins, leading to the disruption of protein function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furancarboxylic acid: Lacks the mercaptomethyl group, making it less reactive in certain chemical reactions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a mercaptomethyl group, leading to different reactivity and applications.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups, making it more suitable for polymer production
Uniqueness
5-(Mercaptomethyl)furan-2-carboxylic acid is unique due to the presence of both a mercaptomethyl group and a carboxylic acid group on the furan ring
Propriétés
Formule moléculaire |
C6H6O3S |
|---|---|
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
5-(sulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c7-6(8)5-2-1-4(3-10)9-5/h1-2,10H,3H2,(H,7,8) |
Clé InChI |
WDHYFASEKAOPDY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)C(=O)O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


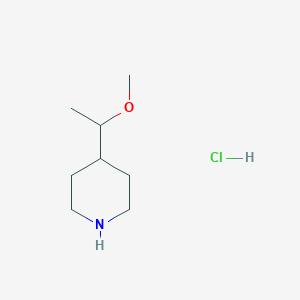

![{4-Amino-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl}methanol](/img/structure/B13494341.png)
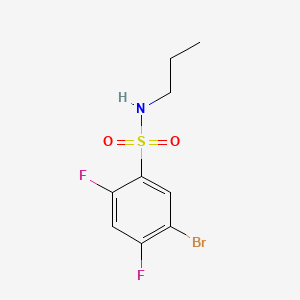

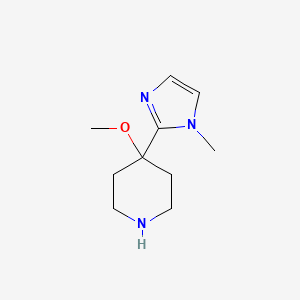
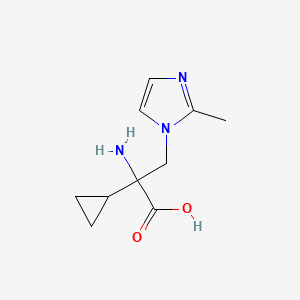
![N-(4-{2-[(3-nitrophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494379.png)
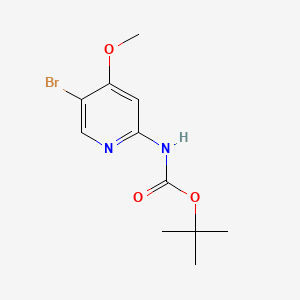
![N-(4-{2-[(2-cyclopropylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13494384.png)
